2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one
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Overview
Description
2-(Naphthalen-1-ylmethyl)cyclohexanone is an organic compound with the molecular formula C17H18O It is a derivative of cyclohexanone, where a naphthalen-1-ylmethyl group is attached to the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylmethyl)cyclohexanone typically involves the reaction of cyclohexanone with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of 2-(naphthalen-1-ylmethyl)cyclohexanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylmethyl)cyclohexanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2-(Naphthalen-1-ylmethyl)cyclohexanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylmethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a six-membered ring structure.
Naphthalen-1-ylmethyl derivatives: Compounds with similar naphthalen-1-ylmethyl groups attached to different core structures.
Uniqueness
2-(Naphthalen-1-ylmethyl)cyclohexanone is unique due to the combination of the cyclohexanone ring and the naphthalen-1-ylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
113777-19-8 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)cyclohexan-1-one |
InChI |
InChI=1S/C17H18O/c18-17-11-4-2-7-15(17)12-14-9-5-8-13-6-1-3-10-16(13)14/h1,3,5-6,8-10,15H,2,4,7,11-12H2 |
InChI Key |
FGTXWXTUAZKBII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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